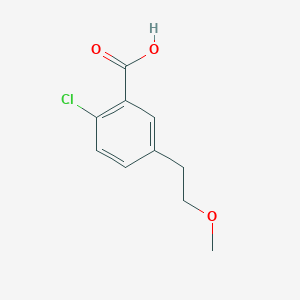

2-Chloro-5-(2-methoxyethyl)benzoic acid

Description

Structural Features and Unique Chemical Properties of 2-Chloro-5-(2-methoxyethyl)benzoic Acid

The methoxyethyl group (-CH2CH2OCH3) at the meta position (position 5) relative to the carboxylic acid introduces both steric and electronic effects. The ethyl linker provides flexibility, while the methoxy (B1213986) group can exhibit a weak electron-donating effect through resonance, although its primary influence at the meta position is a weak electron-withdrawing inductive effect. The interplay of the electron-withdrawing chloro group and the methoxyethyl group creates a unique electronic environment on the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 214.64 g/mol |

| pKa | < 4.2 (predicted to be more acidic than benzoic acid) |

| LogP | ~2.5 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Note: These values are estimations based on the structural features and known properties of similar compounds.

Contextualization within Substituted Benzoic Acids in Organic Chemistry

Substituted benzoic acids are a cornerstone of organic chemistry, serving as vital building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. mdpi.com The electronic nature of the substituents on the benzene (B151609) ring profoundly affects the acidity of the carboxylic acid and the reactivity of the aromatic ring. researchgate.netacs.org

Electron-withdrawing groups, such as halogens and nitro groups, generally increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion. libretexts.orgopenstax.org Conversely, electron-donating groups, like alkyl and alkoxy groups, tend to decrease acidity. The position of the substituent also plays a crucial role. For instance, ortho-substituted benzoic acids often exhibit enhanced acidity regardless of the electronic nature of the substituent, a phenomenon known as the "ortho-effect," which is attributed to a combination of steric and electronic factors. libretexts.org

Overview of Potential Research Avenues for Analogous Structures

The structural motifs present in this compound suggest several potential avenues for research based on the applications of analogous compounds. Substituted benzoic acids are prevalent in medicinal chemistry. For example, chloro-substituted benzoic acids are precursors to various drugs. mdpi.com The presence of the methoxyethyl group could be explored for its potential to modulate pharmacokinetic properties, such as solubility and metabolic stability.

Furthermore, functionalized benzoic acids are utilized in materials science. They can be used as monomers for the synthesis of specialty polymers or as functional ligands for the modification of surfaces. nih.govrsc.org The specific substitution pattern of this compound could impart unique properties to such materials. Research into analogous structures could involve the synthesis of a library of related compounds with variations in the substituents to screen for biological activity or to develop new materials with tailored properties.

Historical Development of Related Synthetic Methodologies and Chemical Transformations

The synthesis of benzoic acid and its derivatives has a rich history. Initially, benzoic acid was obtained by the dry distillation of gum benzoin (B196080) in the 16th century. newworldencyclopedia.orgwikipedia.org The first industrial synthesis in the 19th century involved the hydrolysis of benzotrichloride. acs.org A significant advancement was the development of the oxidation of toluene (B28343), a more environmentally friendly and efficient method that is still widely used today. wikipedia.orgacs.org

The synthesis of substituted benzoic acids like this compound relies on a variety of well-established chemical transformations. The introduction of a chlorine atom onto a benzene ring can be achieved through electrophilic aromatic halogenation. The synthesis of the methoxyethyl side chain and its attachment to the aromatic ring can be accomplished through Friedel-Crafts type reactions or by functional group manipulation of an existing substituent. The carboxylic acid group can be introduced by the oxidation of an alkyl group or by the carboxylation of an organometallic intermediate. google.com

Table 2: Key Synthetic Transformations for Substituted Benzoic Acids

| Transformation | Description |

| Electrophilic Aromatic Substitution | Introduction of substituents like halogens, nitro groups, and acyl groups onto the aromatic ring. |

| Oxidation of Alkylbenzenes | Conversion of a methyl or other alkyl group on the benzene ring to a carboxylic acid. |

| Grignard Reaction | Reaction of a Grignard reagent (formed from an aryl halide) with carbon dioxide to yield a carboxylic acid. |

| Nucleophilic Aromatic Substitution | Replacement of a suitable leaving group on the aromatic ring with a nucleophile. |

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

2-chloro-5-(2-methoxyethyl)benzoic acid |

InChI |

InChI=1S/C10H11ClO3/c1-14-5-4-7-2-3-9(11)8(6-7)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |

InChI Key |

PGOILHXIOWOQQG-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=CC(=C(C=C1)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 2 Methoxyethyl Benzoic Acid and Analogs

Strategic Disconnection Approaches for Benzoic Acid Core Synthesis

Retrosynthetic analysis, or the process of breaking down a target molecule into simpler, commercially available starting materials, is a cornerstone of modern organic synthesis. bham.ac.uklkouniv.ac.in For a molecule like 2-Chloro-5-(2-methoxyethyl)benzoic acid, several strategic disconnections can be envisioned, primarily revolving around the sequence of introducing the three substituents—the chloro, carboxylic acid, and 2-methoxyethyl groups—onto the benzene (B151609) ring. The order of these introductions is paramount, as the directing effects of the existing substituents will influence the position of subsequent additions. ias.ac.inmasterorganicchemistry.com

Halogenation Strategies for Aryl Chlorination

The introduction of a chlorine atom onto an aromatic ring is a fundamental transformation in organic synthesis. masterorganicchemistry.com For benzoic acid derivatives, the carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. britannica.comscribd.com This inherent directing effect presents a challenge for the synthesis of this compound, where the chloro and carboxyl groups are in an ortho relationship. Therefore, direct chlorination of a benzoic acid precursor is often not the most efficient route to ortho-chloro isomers.

Alternative strategies often involve introducing the chlorine atom at an earlier stage of the synthesis, before the carboxylic acid functionality is present. For instance, starting with a precursor that has an ortho-directing group can facilitate the desired chlorination pattern. The choice of chlorinating agent is also crucial, with reagents like molecular chlorine (Cl₂), N-chlorosuccinimide (NCS), and sulfuryl chloride (SO₂Cl₂) being commonly employed, often in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃ to enhance the electrophilicity of the chlorine. masterorganicchemistry.comtcichemicals.com Recent advancements have also explored catalytic C-H halogenation methods, which offer more environmentally friendly alternatives to traditional stoichiometric approaches. nih.gov

Introduction of the Carboxylic Acid Functionality

The carboxylic acid group can be introduced onto an aromatic ring through various methods. A common and effective strategy is the oxidation of an alkyl side chain. youtube.comlibretexts.orglibretexts.org For example, a methyl or ethyl group attached to the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.org This approach is particularly useful as the alkyl group is an ortho, para-director, allowing for the desired substitution pattern to be established before its conversion to the meta-directing carboxyl group.

Another method involves the carbonation of an organometallic intermediate, such as a Grignard reagent or an organolithium species, with carbon dioxide. This method offers a high degree of regiochemical control, as the position of the carboxyl group is determined by the initial C-H bond metalation or halogen-metal exchange.

Installation of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl side chain can be introduced through several synthetic routes. One common approach is a Friedel-Crafts type reaction. For instance, a Friedel-Crafts acylation using methoxyacetyl chloride in the presence of a Lewis acid would install a methoxyacetyl group. Subsequent reduction of the ketone would yield the desired 2-methoxyethyl side chain. This two-step process is often preferred over direct Friedel-Crafts alkylation due to the propensity of the latter to undergo rearrangements and over-alkylation.

Alternatively, the side chain can be constructed through cross-coupling reactions. For example, a palladium-catalyzed coupling of an aryl halide with a suitable organometallic reagent bearing the 2-methoxyethyl moiety can be an effective strategy.

Exploration of Precursor Chemistry and Starting Materials

The selection of appropriate starting materials is dictated by the chosen synthetic strategy. A retrosynthetic analysis of this compound suggests several plausible starting materials, each with its own set of advantages and challenges.

| Potential Starting Material | Rationale | Key Transformations Required |

| 2-Chlorotoluene | Ortho-directing methyl group facilitates subsequent electrophilic substitution at the para position. | 1. Installation of the 2-methoxyethyl side chain. 2. Oxidation of the methyl group to a carboxylic acid. |

| 4-Bromo-2-chlorotoluene | Provides pre-installed chloro and bromo groups, allowing for selective functionalization. | 1. Conversion of the bromo group to the 2-methoxyethyl side chain (e.g., via cross-coupling). 2. Oxidation of the methyl group. |

| 3-Chlorophenol | The hydroxyl group is a strong ortho, para-director. | 1. Introduction of the 2-methoxyethyl side chain. 2. Conversion of the hydroxyl group to a carboxylic acid (a multi-step process). |

| 2-Chloroaniline | The amino group is a strong ortho, para-director. | 1. Introduction of the 2-methoxyethyl side chain. 2. Conversion of the amino group to a carboxylic acid via Sandmeyer reaction. |

The choice among these and other potential precursors will depend on factors such as commercial availability, cost, and the efficiency of the required chemical transformations.

Detailed Reaction Pathways and Optimized Conditions

The successful synthesis of this compound relies on the careful optimization of each reaction step to maximize yield and purity.

Regioselective Chlorination Procedures

Achieving the desired 2-chloro substitution pattern is a key challenge. Direct chlorination of benzoic acid would predominantly yield the 3-chloro isomer. Therefore, alternative strategies are necessary.

One effective approach involves the directed ortho-metalation of a benzoic acid derivative. organic-chemistry.org By using a strong base, such as an organolithium reagent, a proton ortho to the carboxylic acid group can be selectively removed. The resulting organometallic intermediate can then be quenched with an electrophilic chlorine source to install the chlorine atom at the desired position.

Another strategy is to utilize a starting material where the desired regiochemistry is already established or can be easily achieved. For example, starting with 2-chloro-5-nitrobenzoic acid, the nitro group can be reduced to an amine, which can then be further functionalized or removed. patsnap.com

The following table summarizes various chlorination methods and their applicability:

| Chlorination Method | Reagents | Directing Group Effect | Applicability for 2-Chloro Isomer |

| Electrophilic Aromatic Substitution | Cl₂/FeCl₃ | Meta-directing for -COOH | Low |

| Directed Ortho-Metalation | s-BuLi/TMEDA, then C₂Cl₆ | Ortho-directing for -COOH | High |

| Sandmeyer Reaction | NaNO₂, HCl, then CuCl | From an ortho-amino group | High |

| Catalytic C-H Chlorination | Pd(OAc)₂, Ligand, NXS | Can be tuned with ligands | Moderate to High |

*NXS = N-halosuccinimide

Etherification Reactions for Methoxyethyl Group Incorporation

The introduction of the 2-methoxyethyl group is a critical step in the synthesis of the target molecule. This can be achieved through several etherification strategies, primarily revolving around the formation of an aryl ether bond. The choice of method often depends on the starting materials and the desired reaction conditions.

One plausible and widely applicable method is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this could involve the reaction of a substituted chlorophenoxide with a 2-methoxyethyl halide. For instance, a plausible precursor, 2-chloro-5-hydroxyphenylethanol, could be deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with a methylating agent.

Alternatively, the Ullmann condensation offers a robust method for forming aryl ethers, particularly when the direct Williamson synthesis is challenging. wikipedia.orgnih.govorganic-chemistry.org The Ullmann condensation typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. wikipedia.org This reaction often requires elevated temperatures and polar aprotic solvents. wikipedia.org Modern variations of the Ullmann reaction utilize soluble copper catalysts with specific ligands, allowing for milder reaction conditions. wikipedia.org For the synthesis of the target compound, a potential route could involve the reaction of a dihalogenated benzene derivative with 2-methoxyethanol (B45455) in the presence of a copper catalyst.

A multi-step approach starting from a readily available chlorophenol derivative provides a versatile route. A relevant example is the synthesis of p-(2-methoxyethyl)phenol, which can be adapted for the synthesis of the desired chloro-substituted analog. google.com This strategy involves the following key steps:

Protection of the phenolic hydroxyl group: To prevent unwanted side reactions, the hydroxyl group of a starting chlorophenol is protected, for example, as a benzyl (B1604629) or silyl (B83357) ether.

Grignard reagent formation and reaction with ethylene (B1197577) oxide: The protected chlorophenol is converted to a Grignard reagent, which then reacts with ethylene oxide to introduce a 2-hydroxyethyl group onto the aromatic ring. google.comdoubtnut.comvedantu.com

Etherification of the primary alcohol: The newly introduced hydroxyl group is then methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or a methyl halide, in the presence of a base to form the methoxyethyl group. google.com

Deprotection of the phenolic hydroxyl group: The protecting group on the phenolic hydroxyl is removed to yield the 2-chloro-5-(2-methoxyethyl)phenol intermediate.

The choice of reagents and reaction conditions for each step is crucial for achieving high yields and purity. The following table summarizes the key reactions in this multi-step approach.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Protection of Phenol | Benzyl chloride, K2CO3, Acetone | Protected 4-chlorophenol |

| 2 | Grignard Reaction | Mg, THF, Ethylene oxide | Protected 2-chloro-5-(2-hydroxyethyl)phenol |

| 3 | Methylation | NaH, CH3I, THF | Protected 2-chloro-5-(2-methoxyethyl)phenol |

| 4 | Deprotection | H2, Pd/C | 2-chloro-5-(2-methoxyethyl)phenol |

Carboxylic Acid Formation and Derivatization

Once the 2-chloro-5-(2-methoxyethyl)phenyl core is synthesized, the next critical step is the introduction of the carboxylic acid group at the C1 position of the benzene ring. Several methods can be employed for this transformation.

A common and effective method is the carboxylation of a Grignard reagent . This involves the formation of a Grignard reagent from an aryl halide, such as 1-bromo-2-chloro-5-(2-methoxyethyl)benzene, followed by its reaction with carbon dioxide (dry ice). Subsequent acidic workup yields the desired carboxylic acid. This method is generally high-yielding and is a standard procedure in organic synthesis.

Another approach is the oxidation of a suitable precursor . If the synthesis starts with a toluene (B28343) derivative, for example, 2-chloro-5-(2-methoxyethyl)toluene, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. However, the conditions for such oxidations need to be carefully controlled to avoid degradation of the methoxyethyl side chain.

Furthermore, hydrolysis of a nitrile offers a viable route. A nitrile group can be introduced onto the aromatic ring via a Sandmeyer reaction on an amino precursor or through nucleophilic substitution of an activated aryl halide. The nitrile can then be hydrolyzed to the carboxylic acid under acidic or basic conditions. For instance, the hydrolysis of 2-chloro-5-iodobenzonitrile (B107240) could be a step in a multi-step synthesis. google.com

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. Several steps in the synthesis of this compound and its analogs can benefit from catalytic methods.

As mentioned earlier, the Ullmann condensation for the formation of the aryl ether linkage is a copper-catalyzed reaction. wikipedia.orgmdpi.com The catalytic cycle is believed to involve copper(I) and copper(III) intermediates. organic-chemistry.org The choice of ligand for the copper catalyst is crucial for the reaction's success, with various nitrogen- and oxygen-containing ligands being employed to enhance catalytic activity. nih.govunion.edu

The carboxylation step can also be achieved through catalytic methods. Recent advancements have focused on the direct carboxylation of C-H bonds using carbon dioxide as a C1 source, which is an environmentally benign approach. Transition metal catalysts based on palladium, rhodium, and copper have been investigated for this transformation. researchgate.net For example, palladium(II)-catalyzed carboxylation of aromatic C-H bonds has been reported. Frustrated Lewis pairs (FLPs) have also been shown to catalyze the carboxylation of aromatics with CO2. researchgate.net While offering a more atom-economical route, achieving high regioselectivity in such C-H activation/carboxylation reactions on a substituted benzene ring can be challenging and requires careful catalyst design and optimization of reaction conditions.

The following table provides a summary of catalytic approaches relevant to the synthesis of the target compound.

| Reaction Step | Catalytic Method | Catalyst System | Advantages |

| Etherification | Ullmann Condensation | Cu(I) salts with ligands (e.g., diamines, 8-hydroxyquinoline) | Applicable to a wide range of aryl halides and alcohols. |

| Carboxylation | C-H Activation/Carboxylation | Pd(II), Rh(I), or Cu(I) complexes | Atom-economical, uses CO2 as a renewable C1 source. |

| Cross-Coupling | Suzuki or Heck Reactions | Palladium catalysts with phosphine (B1218219) ligands | Can be used to build the carbon skeleton before functional group manipulations. |

Scale-Up Considerations and Process Intensification in Synthesis

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of various factors to ensure safety, efficiency, and cost-effectiveness. The multi-step synthesis of this compound presents several challenges and opportunities for process optimization and intensification.

Key Scale-Up Considerations:

Heat Transfer: Exothermic reactions, such as Grignard reagent formation and certain etherification steps, require efficient heat removal to prevent runaway reactions. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat management a critical parameter.

Mass Transfer: In heterogeneous reactions, such as those involving solid catalysts or reagents, efficient mixing is crucial to ensure adequate contact between reactants and achieve consistent reaction rates.

Solvent Selection and Recovery: The choice of solvent impacts reaction kinetics, product isolation, and environmental footprint. On a large scale, solvent recovery and recycling are essential for economic and environmental reasons.

Process Safety: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is necessary to implement appropriate safety measures.

Process Intensification Strategies:

Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. For the synthesis of this compound, several strategies can be employed:

Continuous Flow Synthesis: Performing reactions in continuous flow reactors offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for telescoping multiple reaction steps. nih.govresearchgate.netwhiterose.ac.uk For example, the alkylation of benzoic acids has been successfully demonstrated in continuous flow microreactors. acs.org

Automated Optimization: Automated systems can be used to rapidly screen and optimize reaction parameters, such as temperature, pressure, and catalyst loading, leading to improved yields and reduced development time. nih.govresearchgate.net

Telescoped Reactions: Combining multiple reaction steps into a single, continuous process without isolating intermediates can significantly reduce waste, energy consumption, and processing time. nih.gov

The following table outlines potential process intensification strategies for key steps in the synthesis.

| Synthetic Step | Process Intensification Strategy | Potential Benefits |

| Grignard Reaction | Continuous flow processing | Improved safety by minimizing accumulation of reactive intermediates, better temperature control. |

| Etherification | Flow chemistry with packed-bed catalyst | Enhanced reaction rates, easier catalyst separation and reuse. |

| Carboxylation | High-pressure flow reactor for CO2 reactions | Improved gas-liquid mass transfer, higher reaction efficiency. |

| Multi-step Synthesis | Telescoped continuous flow process | Reduced unit operations, lower process mass intensity, increased overall efficiency. nih.govresearchgate.net |

By carefully considering these synthetic methodologies and applying principles of process intensification, the synthesis of this compound and its analogs can be developed into a safe, efficient, and scalable process suitable for industrial production.

Chemical Reactivity and Transformation Studies of 2 Chloro 5 2 Methoxyethyl Benzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for chemical modification, enabling the synthesis of a variety of acyl derivatives and related compounds.

The carboxylic acid functional group of 2-Chloro-5-(2-methoxyethyl)benzoic acid can be readily converted into esters and amides through nucleophilic acyl substitution.

Esterification: This transformation is typically achieved by reacting the benzoic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent. The direct esterification with alcohols like ethanol, butanol, or hexanol is an equilibrium-limited reaction. dergipark.org.tr To drive the reaction to completion, methods often involve the removal of water or the use of a significant excess of the alcohol. The process can be catalyzed by strong mineral acids or, in more modern approaches, by green catalysts such as deep eutectic solvents, which have shown high catalytic activity and stability. dergipark.org.tr The reaction temperature positively influences the conversion rate, with higher temperatures generally leading to better yields. dergipark.org.tr A stepwise increase in temperature can also be employed to enhance the yield of the desired ester product. google.com

Amidation: The formation of amides from this compound and an amine is a fundamental transformation. Direct condensation is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first. A common laboratory method involves converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂). libretexts.org This acid chloride can then react readily with a primary or secondary amine to form the corresponding amide. prepchem.com Alternatively, direct catalytic amidation methods have been developed that avoid the need for stoichiometric activating agents. For instance, niobium pentoxide (Nb₂O₅) has been identified as an effective and reusable heterogeneous Lewis acid catalyst for the direct amidation of various carboxylic acids, including benzoic acids, with less reactive amines like aniline. researchgate.net

| Transformation | Typical Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂ or R₂NH), Base | Amide |

| Direct Catalytic Amidation | Amine (e.g., RNH₂), Nb₂O₅ Catalyst, Heat | Amide |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, effectively converting the benzoic acid derivative to the corresponding benzyl (B1604629) alcohol. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful reagent that can selectively reduce carboxylic acids in the presence of other functional groups.

Decarboxylation: The removal of the carboxylic acid group as carbon dioxide is known as decarboxylation. For simple benzoic acids lacking activating substituents, this reaction is generally difficult and requires harsh conditions, such as high temperatures (often above 200°C). google.comnist.gov The thermal stability of many aromatic carboxylic acids means that decarboxylation rates can be slow. nist.gov However, the reaction can be facilitated by certain catalysts or reaction conditions. For instance, silver carbonate (Ag₂CO₃) in the presence of acetic acid has been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org More recent advancements include photoinduced methods that enable decarboxylation under significantly milder conditions, such as a decarboxylative hydroxylation of benzoic acids at 35°C using copper catalysis and light. nih.gov

| Pathway | Typical Reagents and Conditions | Product |

|---|---|---|

| Reduction | 1. LiAlH₄, THF 2. H₃O⁺ | Primary Alcohol |

| Reduction | 1. BH₃·THF 2. H₃O⁺ | Primary Alcohol |

| Thermal Decarboxylation | High Temperature (>200°C) in a suitable solvent | Aryl Derivative (loss of CO₂) |

| Catalytic Decarboxylation | Ag₂CO₃, AcOH in DMSO | Aryl Derivative (loss of CO₂) |

The carboxylic acid moiety serves as a key starting point for the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles. These derivatives are known to possess a range of biological activities. nih.govnih.gov The synthesis is a multi-step process that typically begins with the activation of the carboxylic acid.

A general and effective pathway involves the following sequence:

Formation of the Acid Chloride: this compound is first converted to its corresponding acid chloride, for example, by treatment with thionyl chloride (SOCl₂). scispace.com

Synthesis of the Acid Hydrazide: The resulting acid chloride is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield the N,N'-diacylhydrazine intermediate. nih.govnih.gov

Cyclodehydration: The diacylhydrazine undergoes cyclodehydration to form the 1,3,4-oxadiazole (B1194373) ring. This final step is commonly achieved by heating with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide. nih.govnih.gov

This synthetic route provides a reliable method for incorporating the 2-Chloro-5-(2-methoxyethyl)phenyl moiety into a 1,3,4-oxadiazole framework.

Transformations Involving the Aryl Chlorine

The chlorine atom attached to the aromatic ring is a site for substitution and coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SₙAr) involves the replacement of the aryl halide by a nucleophile. The success of this reaction is highly dependent on the electronic properties of the aromatic ring. chemistrysteps.com For an SₙAr reaction to proceed efficiently via the common addition-elimination mechanism, the ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

In the case of this compound, the molecule lacks strong electron-withdrawing groups in these activating positions. The methoxyethyl group is weakly activating and the carboxylic acid group is deactivating, but not as strongly as a nitro group. Consequently, the aryl chlorine is relatively unreactive towards traditional SₙAr reactions, and forcing conditions such as high temperatures and strong nucleophiles would be required. libretexts.org

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur under conditions of very strong base (e.g., sodium amide, NaNH₂). chemistrysteps.com This mechanism does not require electron-withdrawing groups and proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com

The aryl chlorine of this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds. A palladium catalyst is typically employed. wikipedia.orgwikipedia.org

Suzuki Coupling: This reaction couples the aryl chloride with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it highly suitable for complex molecules. nih.gov

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl chloride with an alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org It is a valuable method for the synthesis of substituted alkenes. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly reliable method for the synthesis of arylalkynes. libretexts.org

These cross-coupling reactions provide versatile and efficient pathways to elaborate the structure of this compound by introducing new aryl, vinyl, or alkynyl substituents at the position of the chlorine atom.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl or Alkyl/Vinyl-Aryl Compound |

| Heck Reaction | Alkene (e.g., H₂C=CHR) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne (e.g., H−C≡C−R) | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) Co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Arylalkyne |

Halogen Exchange Reactions

The chlorine atom attached to the aromatic ring of this compound can potentially be substituted by other halogens (Fluorine, Bromine, Iodine) through nucleophilic aromatic substitution or metal-catalyzed reactions. While direct literature on this specific molecule is limited, the reactivity can be inferred from general principles. Nucleophilic aromatic substitution (SNAr) is facilitated by the presence of the electron-withdrawing carboxylic acid group, particularly when it is deprotonated. However, the reaction conditions are typically harsh, requiring high temperatures and pressures.

Alternatively, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type reactions, could be employed under milder conditions to exchange the chlorine for other halides or functional groups. Another common method for halogen exchange on aromatic rings is the Sandmeyer reaction, which would involve a multi-step sequence starting from a corresponding amino-substituted precursor.

Table 1: Potential Halogen Exchange Reactions and Conditions

| Reaction Type | Reagents | Potential Product | Conditions |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | KF, CsF, or other fluoride (B91410) source | 2-Fluoro-5-(2-methoxyethyl)benzoic acid | High temperature, polar aprotic solvent (e.g., DMSO, DMF) |

| Palladium-catalyzed Coupling | Pd catalyst, ligand, NaBr or NaI | 2-Bromo- or 2-Iodo-5-(2-methoxyethyl)benzoic acid | Moderate temperature, inert atmosphere |

Reactivity of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl side chain offers two primary sites for chemical transformation: the ether linkage and the ethyl chain itself.

Ether Cleavage Reactions

The ether bond in the 2-methoxyethyl group is generally stable but can be cleaved under strong acidic conditions. wikipedia.org This type of reaction is a classic transformation in organic chemistry, typically proceeding via an SN1 or SN2 mechanism after protonation of the ether oxygen. masterorganicchemistry.comlibretexts.org Treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a common method for cleaving ethers. masterorganicchemistry.com Depending on the reaction conditions and the specific reagent used, the cleavage can result in the formation of a hydroxyethyl (B10761427) side chain or a haloethyl side chain.

Table 2: Ether Cleavage Reactions of the 2-Methoxyethyl Side Chain

| Reagent | Expected Major Product | Mechanism Pathway |

|---|---|---|

| HBr (conc.) | 2-Chloro-5-(2-bromoethyl)benzoic acid | SN2 |

| HI (conc.) | 2-Chloro-5-(2-iodoethyl)benzoic acid | SN2 |

The reaction with hydrohalic acids involves protonation of the ether oxygen, making the adjacent carbon atoms susceptible to nucleophilic attack by the halide ion. masterorganicchemistry.com Given that the ethyl group has primary carbons, the reaction is expected to follow an SN2 pathway. masterorganicchemistry.com

Oxidation/Reduction of the Ethyl Chain

The ethyl portion of the side chain, specifically the benzylic carbon (the carbon atom attached to the benzene (B151609) ring), is susceptible to oxidation. Strong oxidizing agents can transform the alkyl side chain into a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgorgoreview.comcsbsju.edu This reaction, known as benzylic oxidation, is a powerful tool for synthesizing substituted benzoic acids. unizin.orglibretexts.org

When this compound is treated with a potent oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid, the entire side chain is typically cleaved and oxidized. orgoreview.comyoutube.com This process would lead to the formation of a dicarboxylic acid.

Table 3: Oxidation of the 2-Methoxyethyl Side Chain

| Oxidizing Agent | Expected Product | Notes |

|---|---|---|

| KMnO₄, heat, H₃O⁺ | 2-Chloro-1,4-benzenedicarboxylic acid | The entire side chain is oxidized to a carboxyl group. unizin.org |

Reduction of the ethyl chain is not a typical reaction, as it is already a saturated alkyl chain.

Electrophilic Aromatic Substitution Patterns on the Substituted Benzene Ring

Further substitution on the benzene ring of this compound is governed by the directing effects of the three existing substituents: the chloro group, the carboxylic acid group, and the 2-methoxyethyl group.

-COOH (Carboxylic Acid): This is a deactivating group and a meta-director. mnstate.edu

-Cl (Chloro): This is a deactivating group but an ortho-, para-director. minia.edu.eg

-CH₂CH₂OCH₃ (2-Methoxyethyl): This is a weakly activating group and an ortho-, para-director.

The positions ortho and para to the activating 2-methoxyethyl group are C-4 and C-6. The position meta to the carboxylic acid is C-3. The positions ortho and para to the chloro group are C-3 and C-6.

Considering these effects:

Position C-6 is ortho to the chloro group and ortho to the 2-methoxyethyl group, making it an electronically favorable site.

Position C-3 is meta to the carboxylic acid and ortho to the chloro group.

Position C-4 is para to the 2-methoxyethyl group but is sterically hindered and electronically deactivated by the adjacent carboxylic acid.

Therefore, the most likely positions for electrophilic attack are C-6 and, to a lesser extent, C-3. The exact product distribution would depend on the specific electrophile and reaction conditions.

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|

| Nitration (HNO₃, H₂SO₄) | NO₂⁺ | 2-Chloro-6-nitro-5-(2-methoxyethyl)benzoic acid masterorganicchemistry.com |

| Halogenation (Br₂, FeBr₃) | Br⁺ | 2-Chloro-6-bromo-5-(2-methoxyethyl)benzoic acid masterorganicchemistry.com |

| Sulfonation (SO₃, H₂SO₄) | SO₃H⁺ | 2-Chloro-6-sulfo-5-(2-methoxyethyl)benzoic acid masterorganicchemistry.com |

Formation of Functionalized Derivatives and Intermediates

The carboxylic acid group is a versatile functional handle for creating a wide range of derivatives. Standard transformations of carboxylic acids can be readily applied to this compound to produce esters, amides, and other important intermediates. These reactions typically involve the activation of the carboxyl group, for example, by converting it to an acyl chloride.

Table 5: Functionalization Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product Class | Example Product Name |

|---|---|---|---|

| Esterification (Fischer) | Methanol (B129727), H₂SO₄ | Ester | Methyl 2-chloro-5-(2-methoxyethyl)benzoate |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl Chloride | 2-Chloro-5-(2-methoxyethyl)benzoyl chloride |

| Amide Formation | 1. SOCl₂ 2. Ammonia (NH₃) | Amide | 2-Chloro-5-(2-methoxyethyl)benzamide |

These derivatives serve as valuable building blocks in the synthesis of more complex molecules, potentially for applications in pharmaceuticals and materials science. For instance, similar substituted benzoic acids are used as intermediates in the synthesis of various active pharmaceutical ingredients. google.comnih.gov

Derivatization and Analog Development Strategies

Design Principles for Structural Diversification

Structural diversification is guided by established medicinal chemistry principles to modulate the molecule's interaction with biological targets and its behavior within a biological system.

The carboxylic acid moiety is a common feature in many active pharmaceutical ingredients, often serving as a key interaction point with biological targets. researchgate.netnih.gov However, its presence can lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and susceptibility to metabolic reactions like acyl-glucuronidation, which can sometimes result in toxic metabolites. researchgate.netnih.govhyphadiscovery.comnih.gov A proven strategy to mitigate these issues is the replacement of the carboxylic acid group with a suitable bioisostere—a different functional group with similar physicochemical properties that can produce a broadly similar biological effect. nih.govdrughunter.com

The selection of a bioisostere is context-dependent and aims to retain the desired biological activity while improving drug-like properties. drughunter.com For 2-Chloro-5-(2-methoxyethyl)benzoic acid, several acidic and non-ionizable bioisosteres could be considered.

Common Bioisosteres for Carboxylic Acids:

| Bioisostere Type | Example(s) | Key Properties and Rationale |

| Acidic (Ionizable) | Tetrazole | pKa is similar to carboxylic acid (4.5-4.9 vs 4.2-4.5); can form similar ionic interactions but is metabolically more stable and more lipophilic. hyphadiscovery.comdrughunter.com |

| Acyl Sulfonamide | Mimics the charge and hydrogen bonding pattern of a carboxylate; can improve metabolic stability. nih.gov | |

| Hydroxamic Acid | Moderately acidic (pKa ~8-9) and a strong metal chelator; can serve as a carboxylic acid surrogate. nih.gov | |

| Phosphonic/Phosphinic Acids | More polar than carboxylic acids, which can lower the partition coefficient (logP). nih.gov | |

| Neutral (Non-ionizable) | Isooxazolol | Can participate in hydrogen bonding interactions similar to a carboxylic acid. nih.govhyphadiscovery.com |

| Electron-deficient arenes | Can engage in cation-π interactions with key arginine residues in a binding site, replacing the ionic interaction of a carboxylate. hyphadiscovery.com |

This strategic replacement can lead to analogs with enhanced cell permeability, improved oral bioavailability, and a reduced risk of certain off-target toxicities. drughunter.com

The 2-methoxyethyl (MOE) group at the 5-position of the benzoic acid ring is another key site for structural modification. Alterations to this side chain can influence the molecule's size, lipophilicity, and conformational flexibility, thereby affecting its binding affinity and pharmacokinetic properties. The 2'-O-methoxyethyl modification is a well-known chemical alteration used in antisense oligonucleotides to increase nuclease resistance and binding affinity to target RNA. researchgate.netoup.comwikipedia.orgtandfonline.com

Strategies for modifying the methoxyethyl chain include:

Chain Length Variation: Elongating or shortening the alkoxy chain (e.g., converting methoxyethyl to ethoxyethyl or methoxypropyl) can probe the size of the target's binding pocket and optimize van der Waals interactions.

Introduction of Branching: Introducing alkyl branches on the ethyl chain can increase steric bulk, which may enhance selectivity or lock the side chain into a more favorable conformation.

Functional Group Interconversion: The ether linkage can be replaced with other functional groups such as amines, amides, or sulfones to introduce new hydrogen bonding capabilities or alter electronic properties.

Cyclization: Incorporating the chain into a cyclic structure (e.g., a morpholine (B109124) or piperidine (B6355638) ring) can restrict conformational freedom, which may lead to a more potent and selective compound by reducing the entropic penalty of binding.

The aromatic ring of this compound is a scaffold that can be further functionalized to fine-tune the molecule's properties. Adding or changing substituents on the phenyl ring can significantly alter the electronic, steric, and hydrophobic parameters of the molecule. researchgate.net These changes, in turn, influence absorption, distribution, metabolism, and excretion (ADME) characteristics. researchgate.net

The two main considerations for new substituents are their electronic effect (whether they are electron-donating or electron-withdrawing) and their directing effect in potential further synthetic steps. lumenlearning.com

Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano, carbonyls) decrease the electron density of the aromatic ring, making it less nucleophilic and potentially affecting its pKa and metabolic stability. lumenlearning.comlibretexts.org Conversely, electron-donating groups (e.g., hydroxyl, amino, alkyl) increase the ring's electron density, which can enhance reactivity. libretexts.org

Synthesis of Libraries of Analogs for Structure-Activity Relationship (SAR) Studies

To systematically explore the impact of these structural modifications, libraries of analogs are synthesized and evaluated. This process is fundamental to establishing a Structure-Activity Relationship (SAR), which correlates specific structural features with changes in biological activity. researchgate.netnih.gov The synthesis of a focused library based on the this compound scaffold would involve systematically varying one part of the molecule at a time—the carboxylic acid bioisostere, the methoxyethyl side chain, or the aromatic ring substituents—while keeping the other parts constant. youtube.com

For example, a library could be generated by reacting the parent benzoic acid with a diverse set of amines to form a series of amides, or by starting with different substituted benzoic acids to explore the effect of aromatic substituents. sci-hub.seacs.orgresearchgate.net The resulting analogs are then tested in biological assays to determine how each modification affects potency, selectivity, and other key parameters. nih.gov The data from these studies guide the design of the next generation of compounds in an iterative process aimed at identifying a lead candidate with an optimal profile. researchgate.netnih.gov

Application of Flow Chemistry and High-Throughput Synthesis for Derivatization

Traditional batch synthesis of compound libraries can be time-consuming and resource-intensive. Modern techniques like flow chemistry and high-throughput synthesis offer significant advantages for the rapid derivatization of core scaffolds like this compound. nih.gov

Flow Chemistry: In this approach, reagents are pumped through a network of tubes and reactors where they mix and react. unimi.it This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov The benefits for library synthesis include:

Rapid Reaction Optimization: Different conditions can be screened quickly to find the optimal setup for a particular transformation.

Enhanced Safety: Handling hazardous intermediates is safer as only small quantities are present in the reactor at any given time.

Scalability: Promising reactions can be easily scaled up by running the system for a longer duration. unimi.it

Automation: Flow systems can be automated to synthesize a series of analogs sequentially with minimal manual intervention. mdpi.com

High-Throughput Synthesis (HTS): This involves the use of robotics and parallel processing to perform a large number of chemical reactions simultaneously, typically in microtiter plates. HTS is particularly well-suited for creating large, diverse libraries of compounds by reacting a common intermediate with a wide array of building blocks.

The combination of these technologies enables the efficient production of hundreds or thousands of derivatives of this compound, significantly accelerating the SAR exploration and lead optimization phases of drug discovery. mdpi.com

Development of Privileged Scaffolds and Chemical Probes based on the Core Structure

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govufrj.brmdpi.com Structures like benzisoxazole, indole, and certain benzoic acid derivatives have been identified as privileged scaffolds due to their frequent appearance in a wide range of biologically active compounds. nih.govmdpi.comresearchgate.netacs.org If derivatives of this compound demonstrate activity against multiple targets, its core structure could be considered a new privileged scaffold. Developing and screening a library of its analogs against a diverse panel of biological targets is a key step in making this determination.

Furthermore, specific, highly potent, and selective analogs developed from this core structure can be repurposed as chemical probes . A chemical probe is a small molecule designed to interact with a specific protein target, allowing researchers to study the protein's function in cellular or in vivo systems. By modifying a potent analog with a reporter tag (e.g., a fluorescent group or a biotin (B1667282) tag) or a reactive group for covalent labeling, derivatives of this compound could be transformed into valuable tools for basic biological research and target validation.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-Chloro-5-(2-methoxyethyl)benzoic acid, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would be employed for a complete and unambiguous assignment of all proton and carbon signals.

Based on the principles of chemical shifts and substituent effects, a theoretical ¹H and ¹³C NMR chemical shift assignment can be predicted. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, along with the electronic effects of the methoxyethyl substituent, dictates the specific resonance frequencies of the aromatic protons and carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | ~11-13 | ~170 |

| C1 (C-COOH) | - | ~130 |

| C2 (C-Cl) | - | ~134 |

| C3 | ~7.9 | ~132 |

| C4 | ~7.4 | ~128 |

| C5 (C-CH₂CH₂OCH₃) | - | ~140 |

| C6 | ~7.5 | ~131 |

| -CH₂-Ar | ~2.9 | ~38 |

| -CH₂-O- | ~3.6 | ~70 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the connectivity and finalize the structural assignment, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be expected to show a crucial correlation between the two methylene (B1212753) groups of the methoxyethyl side chain (-CH₂-CH₂-). It would also show correlations between adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would definitively link each proton signal in the table above to its corresponding carbon signal, for instance, connecting the proton signal at ~2.9 ppm to the carbon signal at ~38 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is vital for piecing together the molecular fragments. Key expected HMBC correlations would include the correlation from the benzylic methylene protons (~2.9 ppm) to the aromatic carbons C4, C5, and C6, and from the methoxy (B1213986) protons (~3.4 ppm) to the adjacent methylene carbon (~70 ppm).

Expected 2D NMR Correlations

| Experiment | Proton Signal (ppm) | Correlating Atom(s) | Type of Correlation |

|---|---|---|---|

| COSY | ~2.9 (-CH₂-Ar) | ~3.6 (-CH₂-O-) | ³J(H,H) |

| ~7.4 (H4) | ~7.5 (H6) | ⁴J(H,H) - meta coupling | |

| ~7.9 (H3) | ~7.4 (H4) | ³J(H,H) | |

| HSQC | ~7.9 (H3) | C3 (~132) | ¹J(C,H) |

| ~3.6 (-CH₂-O-) | C (~70) | ¹J(C,H) | |

| ~3.4 (-OCH₃) | C (~59) | ¹J(C,H) | |

| HMBC | ~2.9 (-CH₂-Ar) | C4, C5, C6 | ²J(C,H) & ³J(C,H) |

| ~3.4 (-OCH₃) | -CH₂-O- (~70) | ²J(C,H) |

Solid-State NMR for Polymorph Characterization

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) analyzes the compound in its crystalline form. Polymorphism, the existence of multiple crystalline forms, can be critical in materials science. Different polymorphs, having distinct crystal packing arrangements, would result in different chemical shifts in an ssNMR spectrum. Although no specific polymorphs of this compound have been reported, ssNMR would be the definitive technique to identify and characterize them if they were discovered. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid material.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound (molecular formula C₁₀H₁₁ClO₃), the exact mass of the molecular ion ([M]+• or [M+H]⁺) would be calculated and compared to the experimentally measured value. The presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M and M+2 peaks.

Calculated Exact Masses for Molecular Ions

| Ion Formula | Isotope | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [C₁₀H₁₁³⁵ClO₃]⁺ | ³⁵Cl | 214.03967 |

| [C₁₀H₁₁³⁷ClO₃]⁺ | ³⁷Cl | 216.03672 |

| [C₁₀H₁₂³⁵ClO₃]⁺ | ³⁵Cl | 215.04749 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern provides valuable structural information. researchgate.net For this compound, the fragmentation is expected to proceed through several characteristic pathways common to benzoic acids and ethers. libretexts.orgdocbrown.info

Plausible fragmentation pathways include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of water (H₂O) from the molecular ion.

Decarboxylation (loss of CO₂).

Cleavage of the ethyl ether side chain , such as the loss of a methoxy radical (•OCH₃) or a methoxymethyl radical (•CH₂OCH₃).

Benzylic cleavage to lose the C₂H₄OCH₃ fragment.

Predicted Key Fragments in MS/MS Analysis

| Fragment Ion (m/z for ³⁵Cl) | Proposed Structure / Neutral Loss |

|---|---|

| 197 | [M - OH]⁺ |

| 196 | [M - H₂O]⁺ |

| 169 | [M - COOH]⁺ or [M - H₂O - CO]⁺ |

| 139 | [M - CH₂CH₂OCH₃]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups. ias.ac.in

For this compound, the spectra would be dominated by features from the carboxylic acid, the substituted benzene (B151609) ring, and the methoxyethyl side chain. docbrown.inforesearchgate.net

Carboxylic Acid Group: A very broad O-H stretching band is expected in the IR spectrum from approximately 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded dimer common in carboxylic acids. A strong, sharp C=O stretching vibration would appear around 1700 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. C=C stretching modes within the ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring will determine the pattern of weak overtone bands (2000-1600 cm⁻¹) and strong out-of-plane C-H bending bands (below 900 cm⁻¹).

Methoxyethyl Group: Aliphatic C-H stretching vibrations from the methylene and methyl groups are expected in the 2980-2850 cm⁻¹ region. A strong C-O-C ether stretching band should be visible around 1100 cm⁻¹.

C-Cl Bond: The C-Cl stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region | Intensity |

|---|---|---|---|

| O-H stretch (carboxylic acid) | 3300 - 2500 | High Frequency | Broad, Strong (IR) |

| C-H stretch (aromatic) | 3100 - 3000 | High Frequency | Medium |

| C-H stretch (aliphatic) | 2980 - 2850 | High Frequency | Medium-Strong |

| C=O stretch (carboxylic acid) | 1720 - 1680 | Double Bond | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Double Bond | Medium-Variable |

| C-O-C stretch (ether) | 1150 - 1080 | Fingerprint | Strong |

Analysis of Characteristic Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups are the carboxylic acid, the chloro-substituted aromatic ring, and the methoxyethyl side chain.

Expected Vibrational Frequencies:

The infrared spectrum of benzoic acid and its derivatives is well-characterized. docbrown.inforesearchgate.net The most prominent feature is the broad O-H stretching vibration of the carboxylic acid group, typically observed in the range of 3300-2500 cm⁻¹, which is broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to appear as a strong band around 1700 cm⁻¹. core.ac.ukznaturforsch.com However, in the solid state, due to dimerization, this frequency is often lowered to around 1670-1650 cm⁻¹. ias.ac.in

The aromatic C-H stretching vibrations are anticipated between 3100 and 3000 cm⁻¹. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically below 800 cm⁻¹. The C-O stretching of the methoxy group is expected around 1250-1000 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch and the aromatic ring vibrations are usually strong. rsc.orgresearchgate.net The carbonyl (C=O) stretching mode in aromatic carboxylic acids is also observed in Raman spectra, often around 1665 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) | Weak |

| Carboxylic Acid (C=O) | Stretching | 1720 - 1680 | 1670 - 1650 |

| Aromatic (C-H) | Stretching | 3100 - 3000 | 3100 - 3000 |

| Aromatic (C=C) | Stretching | 1600 - 1450 | 1600 - 1450 |

| Alkyl (C-H) | Stretching | 2980 - 2850 | 2980 - 2850 |

| Ether (C-O-C) | Asymmetric Stretching | 1275 - 1200 | 1275 - 1200 |

| Chloro (C-Cl) | Stretching | 800 - 600 | 800 - 600 |

Hydrogen Bonding Network Analysis

Hydrogen bonding plays a crucial role in the solid-state structure of carboxylic acids. khanacademy.org Benzoic acid and its derivatives typically form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of hydrogen bonds between their carboxyl groups. researchgate.net This intermolecular hydrogen bonding significantly influences the vibrational spectra, particularly the O-H and C=O stretching frequencies. cdnsciencepub.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) would provide an unambiguous determination of the molecular structure of this compound. researchgate.net This technique would confirm the connectivity of the atoms and provide detailed information about the conformation of the methoxyethyl side chain and its orientation relative to the aromatic ring.

Furthermore, SCXRD would reveal the details of the crystal packing. It is expected that the molecules would pack in a way that maximizes intermolecular interactions, including the hydrogen bonding between the carboxylic acid groups and potentially weaker interactions involving the chlorine atom and the methoxy group. Studies on similar substituted benzoic acids have shown that they often crystallize in monoclinic space groups such as P21/c. ucl.ac.uknih.gov

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~5-10 |

| b (Å) | ~10-15 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Volume (ų) | ~1000-1500 |

| Z | 4 |

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a valuable tool for the characterization of polycrystalline materials and is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. rigaku.comnih.gov Different polymorphs of a compound can exhibit different physical properties, such as solubility and melting point.

For this compound, PXRD could be used to identify the crystalline phase obtained from a particular crystallization process and to screen for the existence of other polymorphs by analyzing samples crystallized from different solvents or under different conditions. nih.gov The PXRD pattern is a fingerprint of a specific crystalline phase, and a comparison of patterns from different batches can ensure phase purity. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile organic compounds. helixchrom.com A reversed-phase HPLC method would be the most suitable approach for the purity assessment of this compound. nih.gov

Method development would involve the optimization of several parameters to achieve a good separation of the target compound from potential impurities. ekb.eg These parameters include the choice of the stationary phase (typically a C18 column), the composition of the mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase, the column temperature, and the detection wavelength. acs.orgresearchgate.netpensoft.net

Given the acidic nature of the compound, the pH of the mobile phase will be a critical parameter. usda.gov Operating at a pH below the pKa of the carboxylic acid (typically around 4-5) will ensure that the compound is in its neutral form, leading to better retention and peak shape on a reversed-phase column. A UV detector would be suitable for detection, likely at a wavelength around 230-280 nm where the benzene ring absorbs.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 50:50 A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

The comprehensive characterization of this compound requires a multi-faceted analytical approach. Spectroscopic techniques like IR and Raman provide crucial information about the functional groups and hydrogen bonding. X-ray crystallography offers the definitive determination of the molecular and crystal structure. Finally, HPLC is indispensable for assessing the purity of the compound. While specific experimental data for this exact molecule is limited in the public domain, the application of these standard analytical methodologies, guided by the principles outlined and data from analogous compounds, enables a thorough and scientifically rigorous elucidation of its chemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying compounds in a mixture. However, its application is generally limited to analytes that are thermally stable and sufficiently volatile to be transported through the gas chromatograph. This compound, in its native state, possesses low volatility due to the high polarity of the carboxylic acid group, which engages in strong intermolecular hydrogen bonding. colostate.edu To facilitate GC-MS analysis, the carboxylic acid must be chemically modified into a less polar, more volatile derivative. gcms.cz The most common derivatization strategies for carboxylic acids are silylation and alkylation (esterification). colostate.edu

Derivatization to Volatile Esters

Silylation: Silylation is a widely used derivatization technique where the active hydrogen of the carboxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz This reaction effectively eliminates hydrogen bonding and increases the volatility of the compound. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS). nih.govnih.gov The reaction converts the benzoic acid into its corresponding trimethylsilyl ester, which is amenable to GC-MS analysis.

The derivatization reaction proceeds as follows: this compound + BSTFA → this compound, trimethylsilyl ester

Methylation: Alkylation, specifically methylation, is another effective method for increasing the volatility of carboxylic acids. colostate.edu This process converts the carboxylic acid into its methyl ester. Reagents such as boron trifluoride in methanol (B129727) (BF3/Methanol) or diazomethane (B1218177) can be used for this transformation. gcms.cz The resulting methyl ester is significantly more volatile than the parent acid.

The derivatization reaction proceeds as follows: this compound + Methanol (with catalyst) → this compound, methyl ester

GC-MS Analysis and Fragmentation Patterns

Once derivatized, the volatile ester of this compound can be analyzed. The sample is injected into the GC, where it is separated from other components on a capillary column (e.g., a nonpolar DB-5 column) before entering the mass spectrometer for ionization and detection. scholarsresearchlibrary.com

Trimethylsilyl (TMS) Ester Derivative: The mass spectrum of the TMS derivative is expected to provide clear structural information. The molecular ion (M•+) should be observable, showing the characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).

Key fragmentation pathways for silylated aromatic acids include:

Loss of a methyl group ([M-15]⁺): A very common fragmentation for TMS derivatives, resulting from the loss of a CH₃ radical from the silyl group to form a stable silicon-containing cation. researchgate.netsci-hub.se For the TMS derivative of benzoic acid, this fragment ([M-CH₃]⁺) is observed at m/z 179. researchgate.net

Alpha-cleavage of the side chain: Fragmentation of the methoxyethyl side chain is also likely. Cleavage between the benzylic carbon and the ethyl group could lead to a characteristic ion.

Aromatic ring fragments: Ions corresponding to the chlorobenzoyl or tropylium-type structures may also be formed.

Table 1: Predicted GC-MS Data for Trimethylsilyl (TMS) Derivative of this compound

| Parameter | Value / Description |

| Derivative | Trimethylsilyl Ester |

| Molecular Weight | 286.8 g/mol |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5) |

| Oven Program | 70°C (2 min), ramp to 280°C at 10°C/min |

| Molecular Ion (M•+) | m/z 286 / 288 (Ratio ~3:1) |

| Key Fragment (m/z) | Proposed Structure / Loss |

| 271 / 273 | [M - CH₃]⁺ |

| 241 / 243 | [M - CH₂OCH₃]⁺ |

| 183 / 185 | [Cl-C₆H₄-COOSi(CH₃)₂]⁺ |

| 139 / 141 | [Cl-C₆H₄-CO]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Methyl Ester Derivative: The methyl ester derivative also yields informative mass spectra. The molecular ion is typically present and will exhibit the chlorine isotopic signature. spectrabase.com

Key fragmentation pathways for aromatic methyl esters include:

Loss of a methoxy group ([M-31]⁺): Fragmentation involving the loss of the •OCH₃ radical is a common pathway, leading to the formation of a stable acylium ion. docbrown.info

Loss of the methoxycarbonyl group ([M-59]⁺): Cleavage of the entire ester group (•COOCH₃) can also occur.

Side-chain fragmentation: Similar to the TMS derivative, the methoxyethyl side chain can undergo fragmentation, for example, through benzylic cleavage. The loss of a methoxyethyl radical would result in a fragment corresponding to the methyl 2-chlorobenzoate (B514982) cation.

Table 2: Predicted GC-MS Data for Methyl Ester Derivative of this compound

| Parameter | Value / Description |

| Derivative | Methyl Ester |

| Molecular Weight | 228.7 g/mol |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5) |

| Oven Program | 70°C (2 min), ramp to 280°C at 10°C/min |

| Molecular Ion (M•+) | m/z 228 / 230 (Ratio ~3:1) |

| Key Fragment (m/z) | Proposed Structure / Loss |

| 197 / 199 | [M - OCH₃]⁺ |

| 183 / 185 | [M - CH₂OCH₃]⁺ |

| 169 / 171 | [M - COOCH₃]⁺ |

| 139 / 141 | [Cl-C₆H₄-CO]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. By calculating the electron density, DFT can accurately predict the molecule's geometry in its most stable electronic state (ground state). For 2-Chloro-5-(2-methoxyethyl)benzoic acid, a DFT calculation, typically using a basis set like B3LYP/6-311G(d,p), would yield optimized geometric parameters.

This analysis would reveal how the substituents—the chlorine atom, the methoxyethyl group, and the carboxylic acid—influence the geometry of the benzene (B151609) ring. For instance, the C-Cl bond length and the bond angles around the carboxylic acid group would be determined. Studies on similar ortho-chloro substituted benzoic acids show that such substituents can cause slight deviations from a perfectly planar structure. mdpi.com

Table 1: Illustrative Predicted Ground State Geometric Parameters for this compound using DFT This table presents expected values based on computational studies of similar molecules and is for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| C-O (hydroxyl) | ~1.35 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| C-Cl | ~1.75 Å | |

| Bond Angle | O=C-O (carboxyl) | ~122° |

| C-C-Cl | ~121° |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are rich or poor in electrons. researchgate.net

For this compound, an MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, as well as the chlorine atom. These are the sites most likely to be attacked by electrophiles or to engage in hydrogen bonding as an acceptor. researchgate.netucl.ac.uk

Positive Potential (Blue): Primarily located around the acidic hydrogen of the carboxylic acid group, making it the most probable site for deprotonation and attack by nucleophiles.

Neutral Potential (Green): The benzene ring and the ethyl chain would show relatively neutral potential.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org

In this compound, FMO analysis would likely reveal:

HOMO: The electron density of the HOMO is expected to be distributed primarily over the electron-rich benzene ring. The energy of the HOMO relates to the molecule's ability to donate electrons.

LUMO: The LUMO's electron density would likely be concentrated on the carboxylic acid group and influenced by the electron-withdrawing chlorine atom. Its energy level indicates the molecule's ability to accept electrons.

HOMO-LUMO Gap: A larger energy gap suggests higher stability and lower chemical reactivity. The substituents on the benzoic acid core would modulate this gap.

Table 2: Illustrative FMO Properties for this compound This table presents expected values based on computational studies of similar molecules and is for illustrative purposes.

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | ~ -6.8 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 5.3 eV | High kinetic stability |

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (lowest energy) and the energy barriers between them. nih.gov For this compound, the key rotatable bonds are the C-C bond connecting the carboxylic acid to the ring and the bonds within the methoxyethyl side chain.

Computational scans of the potential energy surface would identify the most stable conformers. Studies on similar benzoic acids show that the orientation of the carboxylic acid group (whether the hydroxyl hydrogen is cis or trans to the carbonyl oxygen) is a critical factor. mdpi.comuc.pt The methoxyethyl side chain also has multiple rotational possibilities, leading to a complex energy landscape with several local energy minima. Identifying the global minimum energy conformation is crucial as it represents the most populated state of the molecule. umt.edu

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While quantum calculations often model a molecule in isolation (in vacuo), Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent. unimi.itresearchgate.net An MD simulation of this compound, typically in a water or organic solvent box, would provide insights into:

Solvation: How solvent molecules arrange themselves around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid and water. ucl.ac.ukacs.org

Molecular Flexibility: How the molecule's conformation changes over time due to thermal energy.

Aggregation: The tendency of molecules to self-associate in solution, for example, through the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. whiterose.ac.uk

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can accurately predict various spectroscopic properties, which is essential for interpreting experimental data. nih.govresearchgate.net

For this compound, theoretical spectra can be generated:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can predict the positions and intensities of peaks in IR and Raman spectra. This allows for the assignment of specific peaks to the vibrations of particular functional groups (e.g., C=O stretch, O-H stretch, C-Cl stretch). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each unique atom in the molecule. dergipark.org.tr These predicted shifts are invaluable for assigning signals in experimentally recorded NMR spectra, confirming the molecular structure.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table presents expected values based on computational studies of similar molecules and is for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3500 (monomer), ~2500-3300 (dimer, broad) |

| C=O Stretch | Carboxylic Acid | ~1710-1760 |

| C-O Stretch | Ether | ~1100-1150 |

| C-Cl Stretch | Aryl Halide | ~600-800 |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling Principles